![molecular formula C18H12ClF3N2OS B2472456 2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide CAS No. 320420-80-2](/img/structure/B2472456.png)
2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a thiazole ring, which is a type of heterocyclic compound, along with chlorophenyl, methyl, and trifluoromethylphenyl groups .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, the trifluoromethyl group can be introduced through various methods, such as the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including infrared, 1H NMR, and 13C NMR spectroscopy . Density functional theory (DFT) calculations can also provide valuable insights into the optimized structure and geometric parameters .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, it may undergo protodeboronation, a type of reaction that involves the removal of a boron atom from an organic molecule . Other potential reactions include those with alkyl boronic esters and trifluoromethyl-β-diketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its boiling point can be determined using differential scanning calorimetry . Other properties, such as its solubility and stability, can also be analyzed .Scientific Research Applications
- Copper-Catalyzed Reactions : Recent studies highlight its use in copper-catalyzed synthesis, particularly in the formation of 1,2,3-triazoles.
- Thiooxazolidinone Synthesis : It participates in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .
- Chlorfenapyr Synthesis : Chlorfenapyr, an insecticide, contains a similar chlorophenyl moiety. Researchers investigate its synthesis and applications .
Organic Synthesis and Catalysis
Pharmaceutical Intermediates and Fine Chemicals
Mechanism of Action
Target of Action
The primary target of this compound is currently under investigation . It is known as ANEB-001 and is being studied in clinical trials .
Mode of Action
It is known that the compound interacts with its targets in a specific manner that leads to a desired therapeutic effect .
Biochemical Pathways
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation . The compound is known to interact with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and light can affect the stability and degradation of similar compounds .
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2OS/c1-10-15(26-17(23-10)11-5-7-13(19)8-6-11)16(25)24-14-4-2-3-12(9-14)18(20,21)22/h2-9H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMOTXDGOSSPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
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